Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is a complex organic compound classified as a carbohydrate derivative. It serves as a synthetic intermediate in the preparation of various oligosaccharides and glycosides, playing an essential role in carbohydrate chemistry. The compound has the molecular formula and a molecular weight of approximately 399.44 g/mol, with its CAS number being 116696-66-3 .
The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside typically involves several steps that may include:
The detailed technical aspects of these reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside can be described using various chemical notations:
CC(=O)N[C@H]1[C@@H](OCc2ccccc2)O[C@@H]3COC(O[C@H]3[C@@H]1O)c4ccccc4
InChI=1S/C23H27NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22+/m1/s1
The compound features multiple functional groups including an acetamido group and several benzylidene moieties that contribute to its reactivity and applications in synthetic chemistry .
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside participates in various chemical reactions typical for carbohydrate derivatives:
These reactions are crucial for constructing more complex carbohydrate structures and exploring their biological activities .
The mechanism of action for Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside primarily involves its role as a substrate in enzymatic reactions or as a reactant in synthetic pathways.
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 399.44 g/mol |
Melting Point | 256°C to 261°C (decomposition) |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Storage Conditions | Store at -20°C for long-term |
These properties are essential for handling and utilizing the compound effectively in laboratory settings .
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside finds applications primarily in scientific research:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.: 134029-48-4
CAS No.:
CAS No.: